(2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains a benzyl group substituted with two methoxy groups, an ethyl group, and a morpholine ring. The presence of these functional groups suggests that it could have interesting chemical properties and potential uses in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,3-dimethoxybenzyl halide with 2-morpholin-4-yl-ethylamine. This could potentially be achieved through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine ring and the benzyl group could potentially result in interesting three-dimensional structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The morpholine ring and the benzyl group are both known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure. The presence of the morpholine ring could potentially make it more soluble in water compared to other benzyl compounds .Scientific Research Applications
Material Science Applications
In the field of material science, research has focused on the modification of polymers to introduce novel properties. For instance, selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers using methyl iodide and benzyl chloride under mild conditions yields cationic diblock copolymers. These polymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in developing responsive materials for various applications (Bütün, Armes, & Billingham, 2001). Furthermore, oxyanion-initiated polymerization techniques have been employed to synthesize amine methacrylate-based homopolymers and block copolymers, demonstrating the "living" character of the polymerization process and the potential for creating novel polymeric materials with tailored properties (Báñez, Robinson, Bütün, & Armes, 2001).
Biological Activity Studies
Research into the biological activities of compounds related to (2,3-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has shown significant promise. A study on enamine derivatives of 1,2,3,4-Tetrahydro-7,8-dimethoxy-1-p-tosyl-1-benzazepin-5-one, which shares structural similarities, revealed significant anti-inflammatory activity, suggesting the potential for developing new therapeutic agents (Nagarapu & Rao, 2002). Similarly, a new series of morpholine derivatives demonstrated promising antibacterial and antifungal activities, underscoring the role of such compounds in advancing antimicrobial research (AlKaissi, Khammas, & التميمي, 2015).
Synthesis and Chemical Reactions
The synthesis of pyrido[3,4-d]pyrimidines by condensing ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine illustrates the compound's utility in creating heterocyclic compounds with potential pharmaceutical applications (Kuznetsov, Nam, & Chapyshev, 2007). Additionally, the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from 4-(2-bromophenyl)-1,2,3-thiadiazole, involving morpholine addition, highlights innovative approaches to synthesizing biologically active molecules (Petrov, Popova, & Androsov, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-14-5-3-4-13(15(14)19-2)12-16-6-7-17-8-10-20-11-9-17/h3-5,16H,6-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDBRIPQWHRONA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.